N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide
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Overview
Description
N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 1-(2-fluorophenyl)piperazine with ethyl isothiocyanate. The reaction is carried out in ethanol under reflux conditions for about an hour. After the reaction, water is added to the mixture, and the product is precipitated, filtered, washed with water, dried, and crystallized from aqueous ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the piperazine ring or the phenyl group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anti-inflammatory activities.
Medicine: Explored for its potential use in drug development, particularly for its piperazine scaffold, which is a privileged structure in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide
- Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate
Uniqueness
N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural feature can impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N-ethyl-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3S/c1-2-15-13(18)17-9-7-16(8-10-17)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRGUXHSARBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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